5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(Pyridin-4-yl)spiro[23]hexane-5-carboxylic acid is an organic compound with the molecular formula C12H13NO2 It is characterized by a spirocyclic structure, which includes a pyridine ring and a hexane ring connected through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule that contains both the pyridine and hexane moieties. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may provide steric hindrance that influences binding affinity. The compound can modulate various biochemical pathways, depending on its specific functional groups and structural features.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure, which is not present in the similar compounds listed above. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-pyridin-4-ylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-10(15)12(7-11(8-12)3-4-11)9-1-5-13-6-2-9/h1-2,5-6H,3-4,7-8H2,(H,14,15) |
InChI Key |
IGWLFWREGIUUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
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